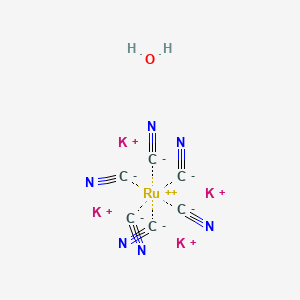

Potassium hexacyanoruthenate(ii)hydrate

Description

Potassium hexacyanoruthenate(II) hydrate (K₄[Ru(CN)₆]·xH₂O) is a coordination compound featuring a ruthenium(II) center surrounded by six cyanide ligands in an octahedral geometry. It is synthesized via bromine oxidation of ruthenium chloride followed by reaction with cyanide ions, yielding ~77% purity with a triclinic crystal structure (space group P1, lattice parameters a = 6.813 Å, b = 10.519 Å, c = 12.470 Å, and angles α = 76.28°, β = 84.26°, γ = 85.60°) . standard hydrogen electrode), and it serves as a precursor in electrocatalysis, Prussian Blue analogs, and sample fixation for electron microscopy .

Properties

IUPAC Name |

tetrapotassium;ruthenium(2+);hexacyanide;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.4K.H2O.Ru/c6*1-2;;;;;;/h;;;;;;;;;;1H2;/q6*-1;4*+1;;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQKAKIKDOERFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[K+].[K+].[K+].[K+].[Ru+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2K4N6ORu | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746543 | |

| Record name | Potassium ruthenium(2+) cyanide--water (4/1/6/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339268-21-2 | |

| Record name | Potassium ruthenium(2+) cyanide--water (4/1/6/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Potassium hexacyanoruthenate(II) hydrate, also known as tetrapotassium ruthenium(2+) hexacyanide hydrate, is primarily used as a source of ruthenium for electroplating applications, as a catalyst in organic synthesis, and as a dye in the textile industry . The primary targets of this compound are the molecules and structures involved in these processes.

Mode of Action

The compound interacts with its targets through its unique chemical structure. It can be used as a precursor to synthesize cyano-bridged catalysts for the hydrolysis of p-nitrophenyl phosphate and solar fuel production . It can also be used as a starting material to synthesize ruthenium purple (RP) films on transmissive tin-doped ITO substrates .

Biochemical Pathways

It is known that the compound plays a crucial role in the hydrolysis of p-nitrophenyl phosphate and solar fuel production

Result of Action

The molecular and cellular effects of potassium hexacyanoruthenate(II) hydrate’s action depend on its application. In electroplating and organic synthesis, it facilitates the formation of desired products. In the textile industry, it contributes to the dyeing process .

Biochemical Analysis

Biochemical Properties

Potassium hexacyanoruthenate(ii)hydrate plays a significant role in biochemical reactions, particularly as a precursor for synthesizing cyano-bridged catalysts. These catalysts are instrumental in the hydrolysis of p-nitrophenyl phosphate and solar fuel production. The compound interacts with various enzymes and proteins, facilitating catalytic processes that are essential for biochemical transformations. For instance, it can be used to synthesize ruthenium purple films on transmissive tin-doped ITO substrates, which are crucial for certain biochemical assays.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. These interactions can lead to changes in gene expression and modulation of cellular pathways, highlighting the compound’s versatility in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, making it suitable for long-term biochemical assays and experiments.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biochemical activity and function.

Scientific Research Applications

Catalysis

Potassium hexacyanoruthenate(II) hydrate is recognized for its role as a catalyst in several chemical reactions:

- Hydrolysis Reactions : It serves as a precursor for synthesizing cyano-bridged catalysts, which are effective in hydrolyzing p-nitrophenyl phosphate. This application is significant in biochemical processes and environmental chemistry .

- Electrochemical Catalysis : The compound acts as a redox mediator, facilitating electron transfer reactions. Its stability and electrochemical properties make it suitable for use in electrochemical sensors and fuel cells .

Electrochemistry

In electrochemical applications, potassium hexacyanoruthenate(II) hydrate is utilized for:

- Electrode Materials : It can be deposited onto electrodes to create conductive films, enhancing the performance of sensors and batteries. For instance, it is used to synthesize ruthenium purple films on tin-doped indium oxide substrates, which are important for optoelectronic devices .

- Redox Reactions : The compound's ability to undergo reversible redox reactions makes it an effective component in electrochemical cells, contributing to energy storage technologies such as supercapacitors .

Materials Science

In materials science, potassium hexacyanoruthenate(II) hydrate plays a crucial role in:

- Nanomaterials Synthesis : It is involved in the synthesis of nanostructured materials with potential applications in catalysis and electronics. The controlled synthesis of these materials can lead to enhanced catalytic activity and improved electronic properties .

- Thin Film Deposition : The compound is used in the deposition of thin films for various applications, including photovoltaics and coatings. Its ability to form stable films makes it valuable for developing advanced materials with specific optical and electronic characteristics .

Case Study 1: Electrochemical Sensors

A study demonstrated the use of potassium hexacyanoruthenate(II) hydrate in developing electrochemical sensors for detecting heavy metals. The sensor exhibited high sensitivity and selectivity due to the compound's redox properties, making it suitable for environmental monitoring.

Case Study 2: Catalytic Hydrolysis

Research highlighted the effectiveness of cyano-bridged catalysts derived from potassium hexacyanoruthenate(II) hydrate in hydrolyzing organophosphate compounds. This application has implications for pesticide degradation and environmental remediation.

Chemical Reactions Analysis

Reduction Reactions

Potassium hexacyanoruthenate(II) hydrate undergoes reduction to form ruthenium nanoparticles, which exhibit catalytic properties. For example:

-

Reducing agents : Sodium borohydride (NaBH₄) or ascorbic acid.

-

Products : Colloidal ruthenium nanoparticles (1–10 nm diameter).

-

Applications : Catalyzing hydrogenation and cross-coupling reactions in organic synthesis .

| Reducing Agent | Reaction Conditions | Nanoparticle Size | Catalytic Application |

|---|---|---|---|

| NaBH₄ | Aqueous, 25°C | 2–5 nm | Hydrogenation of alkenes |

| Ascorbic Acid | pH 7–8, 60°C | 5–10 nm | Suzuki-Miyaura coupling |

Ligand Substitution Reactions

The cyanide ligands in K₄[Ru(CN)₆]·xH₂O can be replaced by other ligands, altering its electronic and catalytic properties:

-

Substitution with ammonia : Forms [Ru(NH₃)₆]²⁺ complexes under basic conditions.

-

Substitution with halides : Reacts with Cl⁻ or Br⁻ to yield mixed-ligand complexes like [Ru(CN)₄X₂]⁴⁻ (X = Cl, Br) .

Redox Behavior and Electron Transfer

The compound participates in redox processes due to ruthenium’s variable oxidation states (+2 and +3):

-

Oxidation : Reacts with chlorine (Cl₂) to form K₃[Ru(CN)₆], releasing KCl .

-

Electrochemical applications : Functions as an electron mediator in sensors and batteries, enhancing charge-transfer efficiency .

Interactions with Biological Molecules

Preliminary studies suggest reactivity with biomolecules:

-

Cytotoxicity : Exhibits selective toxicity toward cancer cell lines (e.g., HeLa, MCF-7) via ROS generation .

-

Protein binding : Forms adducts with albumin, altering protein conformation and function .

| Biological Target | Interaction Mechanism | Observed Effect |

|---|---|---|

| HeLa Cells | ROS generation | Apoptosis |

| Human Serum Albumin | Coordination bonding | Structural destabilization |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a multi-stage decomposition pathway:

-

Dehydration : Loss of water molecules below 100°C.

-

Cyanide degradation : Releases HCN gas above 300°C, forming RuO₂ and KCN .

-

Final residues : Metallic ruthenium and potassium oxides at >600°C .

Environmental Reactivity

The compound sequesters heavy metals via ligand-exchange reactions:

Comparison with Similar Compounds

Comparison with Similar Cyanometallates

Hexacyanoruthenate(II) vs. Hexacyanoferrate(II) (Prussian Blue Analogs)

Key Differences :

- Structure : K₄[Ru(CN)₆]·xH₂O adopts a triclinic lattice, while K₄[Fe(CN)₆]·3H₂O forms a cubic framework.

Isomorphous Analogues (Rh, Ir)

K₄[Ru(CN)₆]·4.5H₂O is isomorphous with K₄[Rh(CN)₆]·xH₂O and K₄[Ir(CN)₆]·xH₂O, sharing triclinic symmetry and similar lattice parameters. However, Ru²⁺ has a smaller ionic radius (0.68 Å) compared to Rh³⁺ (0.665 Å) and Ir³⁺ (0.68 Å), influencing ligand-metal bond lengths (Ru–C = 1.953–1.977 Å) .

Functional and Application-Based Comparisons

Magnetic Clusters and Prussian Blue Analogs

- Ru vs. Os Analogs : Clusters like [Fe(tmphen)₂]₃[Ru(CN)₆]₂ exhibit charge-transfer-induced spin transition (CTIST) behavior, whereas osmium analogs ([Fe(tmphen)₂]₃[Os(CN)₆]₂) show stronger spin-orbit coupling and altered magnetic hysteresis .

- Prussian Blue Frameworks : Ru-based analogs exhibit enhanced thermal stability (>300°C) compared to Fe-based systems, enabling high-temperature catalytic applications .

Electrochemical Performance

- Catalytic Activity : K₄[Ru(CN)₆]·xH₂O facilitates formic acid oxidation in Pd-Ru alloy networks (current density: 12.5 mA/cm² at 0.2 V), outperforming pure Pd catalysts due to synergistic electronic effects .

- Solubility : Unlike K₄[Fe(CN)₆], K₄[Ru(CN)₆] is insoluble in propylene carbonate (PC), necessitating conversion to (Me₄N)₄[Ru(CN)₆] for PC-based electrolytes .

Preparation Methods

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Steps | Yield (%) | Advantages | Notes |

|---|---|---|---|---|---|

| Bromine Oxidation + Cyanide | RuCl₃·3H₂O, Br₂ (aqueous), KOH, KCN | Oxidation → Alkaline treatment → Cyanide addition | ~77 | High purity, reproducible | Commonly used, mild conditions |

| Perruthenate Intermediate | RuCl₃, base, KCN | Oxidation → Reduction → Cyanide addition | Moderate | Control over oxidation state | Used for mechanistic studies |

| In Vivo Formulation Preparation | Solid compound, DMSO, PEG300, Tween 80, water, corn oil | Dissolution and sequential solvent addition | N/A | Ensures solubility for applications | Not a synthetic method per se |

| Fusion Method (Historical) | Ru metal/oxide, KOH, KNO₃ | High-temp fusion | Variable | Simple reagents | Harsh conditions, lower purity |

Research Findings on Preparation

- The bromine oxidation method yields highly pure potassium hexacyanoruthenate(II) hydrate with well-defined crystallinity and hydration state, confirmed by single-crystal X-ray analysis.

- The compound crystallizes in a triclinic space group with a 4.5 hydrate form.

- Electrochemical studies show a reduction potential of approximately -0.456 V (vs. reference), differing from earlier reports, indicating the importance of preparation method on electronic properties.

- Spectrophotometric studies of substitution reactions on the cyanide ligands have been conducted using compounds prepared by these methods, highlighting the importance of purity and structural integrity.

- Preparation methods avoiding chloride contamination are critical for sensitive catalytic and electrochemical applications.

Q & A

Q. What are the recommended methods for synthesizing cyano-bridged coordination polymers using potassium hexacyanoruthenate(II) hydrate?

Potassium hexacyanoruthenate(II) hydrate serves as a precursor for synthesizing heterometallic cyano-bridged complexes. A typical protocol involves slow addition of an aqueous solution of transition metal salts (e.g., Mn(ClO₄)₂·6H₂O, Fe(ClO₄)₂·H₂O) to an aqueous solution of potassium hexacyanoruthenate(II) hydrate under stirring. The reaction proceeds via ligand substitution, forming complexes like [M(H₂O)₃]₂[Ru(CN)₆] (M = Mn, Fe, Co, Cu). Stoichiometric ratios (e.g., 2:1 molar ratio of metal salt to Ru complex) and controlled pH (~6–7) are critical to avoid precipitation .

Q. How can UV-Vis spectrophotometry be applied to study ligand substitution kinetics in hexacyanoruthenate(II) systems?

UV-Vis spectroscopy is used to monitor ligand substitution reactions, such as the replacement of CN⁻ ligands in [Ru(CN)₆]⁴⁻ by heterocyclic ligands (e.g., pyrazine). Kinetic studies involve tracking absorbance changes at specific wavelengths (e.g., 510 nm for intermediate complexes). The pseudo-first-order rate constants (kobs) are derived from linear fits of ln(A∞ – At) vs. time. For example, Hg(II) catalysis accelerates substitution rates via an associative mechanism, detectable through spectral shifts and isosbestic points .

Q. What analytical techniques are essential for characterizing the purity and structure of potassium hexacyanoruthenate(II) hydrate?

Key techniques include:

- Elemental Analysis : Confirms Ru content (≥23% by mass) and hydration state .

- IR Spectroscopy : Identifies ν(C≡N) stretching vibrations (~2100 cm⁻¹) and water O–H bonds (~3400 cm⁻¹) .

- X-ray Diffraction (XRD) : Validates crystallinity and compares lattice parameters against reference data (e.g., cubic structures for analogous hexacyanometallates) .

Advanced Research Questions

Q. How do solvent properties (e.g., water content in propylene carbonate) influence the electron transfer kinetics of [Ru(CN)₆]⁴⁻/³⁻ redox pairs?

Trace water in non-aqueous solvents like propylene carbonate (PC) alters the thermodynamics and diffusivity of [Ru(CN)₆]⁴⁻/³⁻. Cyclic voltammetry in dehydrated PC shows reversible redox peaks (E₁/₂ ≈ −0.15 V vs. Ag/AgCl), but water introduces kinetic hysteresis by stabilizing ion pairs. Diffusion coefficients (D) decrease by ~30% in hydrated PC (1% H₂O) due to increased viscosity, validated via the Stokes-Einstein equation .

Q. What mechanisms explain the photochemical reactivity of hexacyanoruthenate(II) in outer-sphere electron transfer processes?

Irradiation of [Ru(CN)₆]⁴⁻ with visible light (λ = 450–550 nm) induces intervalence charge transfer (IT) transitions, forming excited states that facilitate electron transfer to acceptors like [Ru(NH₃)₅Cl]²⁺. Transient absorption spectroscopy reveals a blue-shifted intermediate (λmax = 610 nm), attributed to a Ru(III)-CN-Ru(II) bridged species. Quantum yield calculations (Φ ≈ 0.05–0.1) and half-bandwidth analysis (~4000 cm⁻¹) confirm ligand-to-metal charge transfer (LMCT) dominance .

Q. How can contradictions in reported reaction kinetics for Hg(II)-catalyzed ligand substitutions be resolved?

Discrepancies in rate constants (e.g., for CN⁻ → pyrazine substitution) arise from differences in ionic strength, Hg(II) concentration, or trace impurities. Standardizing conditions (e.g., fixed I = 0.1 M using NaNO₃) and pre-purifying reagents (e.g., Chelex treatment to remove metal contaminants) reduces variability. Mechanistic studies using stopped-flow techniques under inert atmospheres (to prevent O₂ interference) further improve reproducibility .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.